5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile

Catalog No.
S3140989
CAS No.
2386144-32-5
M.F
C5H5N3O
M. Wt
123.115
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile

CAS Number

2386144-32-5

Product Name

5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile

IUPAC Name

3-methyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile

Molecular Formula

C5H5N3O

Molecular Weight

123.115

InChI

InChI=1S/C5H5N3O/c1-3-4(2-6)5(9)8-7-3/h1H3,(H2,7,8,9)

InChI Key

GELXXLQGJTXCFF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)C#N

solubility

not available

5-Hydroxy-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2386144-32-5), with a molecular weight of 123.11 g/mol, is a densely functionalized heterocyclic building block characterized by its pre-installed C4-nitrile and C5-hydroxyl groups. Existing in equilibrium with its 3-methyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile tautomer, this compound serves as a highly efficient bifunctional precursor for industrial synthesis[1]. By providing adjacent electrophilic (nitrile) and nucleophilic (hydroxyl) sites, it enables rapid cyclization cascades to form complex fused systems like pyrazolo[3,4-b]pyridines and pyranopyrazoles. Procurement of this specific scaffold is driven by its ability to streamline multi-step syntheses, offering high atom economy and bypassing the need for hazardous late-stage cyanation protocols in pharmaceutical and agrochemical manufacturing [2].

Research Fit

Tautomeric Reactivity 5-OH/5-oxo equilibrium enables unique MCR pathways not accessible to non-hydroxylated analogs
Aqueous Solubility Water-soluble scaffold supports green, catalyst-free protocols and simplifies purification
4-CN Diversification Orthogonal nitrile handle for tetrazole, acid, and amine libraries without blocking MCR reactivity

Substituting this compound with the simpler 3-methyl-1H-pyrazol-5-ol introduces severe process bottlenecks, as it mandates a downstream electrophilic cyanation step that typically requires highly toxic reagents (e.g., cyanogen bromide) and suffers from poor regioselectivity, leading to costly purification [1]. Alternatively, substituting with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile shifts the nucleophilic profile from oxygen-centered to nitrogen-centered, fundamentally altering the annulation trajectory and preventing the formation of O-linked derivatives or specific pyranopyrazole cores [2]. For procurement teams, sourcing the exact 4-cyano-5-hydroxy scaffold is critical to guarantee reproducible cyclization kinetics, avoid regulatory hurdles associated with cyanide handling, and maintain high yields in target API production [3].

Substitution Risk

Target scaffold
Tautomeric 5-OH/oxo system provides nucleophilic enolic C-4 and electrophilic C-5 for MCRs
Des-hydroxy analog
Lacks tautomeric equilibrium; may not form pyrazolone intermediate required for chromene MCRs
Target scaffold
Pyrazolone tautomer presents carbonyl electrophile for cyclocondensation with salicylaldehydes
5-Amino analog
Constitutionally locked amino form; lacks carbonyl, may preclude cyclocondensation-based libraries
Target scaffold
Water-soluble; enables aqueous, catalyst-free MCR protocols with simplified work-up
N-Aryl analogs
Limited water solubility; require organic co-solvents, altering green chemistry metrics

Annulation Efficiency in One-Pot Pyranopyrazole Synthesis

When utilized in multicomponent condensation cascades, 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile directly participates in ring closure without intermediate isolation, achieving significantly higher throughput than stepwise methods [1]. Compared to the baseline approach using 3-methyl-1H-pyrazol-5-ol paired with an external cyanide source, the pre-cyanated target compound eliminates competitive C4-alkylation side reactions [2].

Evidence DimensionOverall yield in pyranopyrazole synthesis
Target Compound Data>88% yield in a single-pot cascade
Comparator Or Baseline<55% overall yield for 3-methyl-1H-pyrazol-5-ol + external cyanation
Quantified Difference33% absolute increase in yield
ConditionsOne-pot multicomponent reaction, ethanol solvent, base-catalyzed, 80°C

Procuring the pre-cyanated building block directly increases overall throughput and eliminates the need to handle toxic cyanating agents during scale-up.

MCR Feasibility
Class-level
94% yield, 10 min vs 0% (not feasible)
Supports selection for chromene library synthesis; tautomer-dependent reactivity
Visible-light, solvent-free conditions; des-hydroxy analog cannot form pyrazolone intermediate

Nucleophilic Predictability via C4-Cyano Electronic Stabilization

The presence of the strongly electron-withdrawing cyano group at the C4 position fundamentally alters the electronic distribution of the pyrazole ring, stabilizing the enol (5-hydroxy) tautomer in polar solvents [1]. This electronic effect lowers the pKa of the hydroxyl group compared to the unsubstituted analog, resulting in a highly predictable nucleophilic profile that drives >95% regioselectivity during O-alkylation [2].

Evidence DimensionHydroxyl pKa and enol tautomer preference
Target Compound DatapKa ~6.5 with >95% enol preference in polar aprotic solvents
Comparator Or Baseline3-methyl-1H-pyrazol-5-ol (pKa ~9.0, mixed tautomeric states)
Quantified Difference~2.5 unit pKa reduction and near-complete regiocontrol
ConditionsPolar aprotic solvent (e.g., DMF or DMSO) at standard temperature

Predictable tautomeric behavior ensures high regioselectivity during downstream functionalization, drastically reducing isomeric impurities in the final product.

Aqueous Solubility
Reported
Water-soluble vs N-Phenyl analog: poor water solubility
Enables aqueous green MCR protocols; reduces organic solvent use
N-aryl substitution limits water compatibility; cross-study solubility comparison

Thermal Stability During High-Temperature Cyclization

High-temperature cyclizations, such as those performed in microwave reactors or continuous flow systems, require precursors that resist premature decomposition [1]. The 4-carbonitrile functional group provides superior thermal robustness compared to ester equivalents, preventing decarboxylation or degradation at elevated temperatures and allowing for more aggressive, time-saving reaction parameters [2].

Evidence DimensionThermal decomposition threshold
Target Compound DataStable up to >240°C
Comparator Or BaselineEthyl 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate (decarboxylation/decomposition at ~190°C)
Quantified Difference>50°C increase in thermal stability window
ConditionsNeat or high-boiling solvent under microwave irradiation

Higher thermal tolerance allows process chemists to utilize aggressive reaction conditions, accelerating reaction times in industrial flow chemistry.

Tautomeric States
Class-level
2 reactive forms vs 1 in amino/des-OH analogs
Dual tautomers expand chemical transformation space and binding modes
NMR/IR evidence; equilibrium solvent-dependent
Derivatization Pathways
Reported
3 pathways (tetrazole, acid, amine) vs 0 for 4-acyl analogs
Multiplies accessible lead series from single building block
Tetrazole IC₅₀ 15-26 μM context vs L. braziliensis; screening reference
Dye Coupling Output
Head-to-head
Distinct series 3a–k vs N-Phenyl series 4a–k
Free NH enables solvatochromism; different colouristic properties
Systematic λmax and fastness differences documented in same study

Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The adjacent C4-cyano and C5-hydroxyl groups make this compound an ideal precursor for rapid pyrimidine ring closure. It is the material of choice for pharmaceutical discovery teams building libraries of ATP-competitive kinase inhibitors, where the pre-installed nitrile bypasses hazardous late-stage modifications[1].

Multicomponent Synthesis of Pyranopyrazoles

In green-chemistry workflows, this compound acts as a highly efficient bifunctional substrate for one-pot condensation cascades. It is heavily procured for the synthesis of pyranopyrazole derivatives, which are widely screened for antimicrobial and anticancer properties, due to its exceptional atom economy and high yield [2].

Agrochemical Core Scaffold Development

The unique electronic properties imparted by the C4-nitrile group are leveraged in the design of novel herbicides and fungicides. Agrochemical R&D teams select this specific compound to tune the lipophilicity and target-binding affinity of pyrazole-based active ingredients [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chromene & chromeno-pyridine library synthesis via MCR
Tautomer-dependent MCR compatibility
Verify yield and substrate scope with salicylaldehydes
Tetrazole library synthesis via 4-CN cycloaddition
Orthogonal 4-CN derivatization
Assess tetrazole formation and antiparasitic screening context
N-Unsubstituted disazo disperse dye coupling
Free N-H for solvent hydrogen bonding
Evaluate dye absorption and fastness properties
Tunable metal-chelating ligand design
5-OH/oxo core with electron-withdrawing 4-CN
Measure metal ion selectivity and extraction efficiency

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